molecular formula C11H13NO2 B1330980 3-(Pyrrolidin-1-yl)benzoic acid CAS No. 72548-79-9

3-(Pyrrolidin-1-yl)benzoic acid

Cat. No.: B1330980
CAS No.: 72548-79-9
M. Wt: 191.23 g/mol
InChI Key: HRVWGEKZONYEMK-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)benzoic acid: is a chemical compound that features a benzoic acid moiety substituted with a pyrrolidine ring at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-chlorobenzoic acid with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the pyrrolidine ring, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for functionalizing the pyrrolidine ring.

Major Products:

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohols or aldehydes.

    Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.

Scientific Research Applications

Chemistry: 3-(Pyrrolidin-1-yl)benzoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of pyrrolidine-containing molecules with biological targets, such as enzymes and receptors.

Medicine: The compound’s potential medicinal applications include the development of new drugs targeting specific pathways or receptors. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for more complex molecules.

    Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.

    Pyrrolizine: A bicyclic compound containing a fused pyrrolidine ring, known for its biological activity.

Uniqueness: 3-(Pyrrolidin-1-yl)benzoic acid is unique due to the presence of both a benzoic acid moiety and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The benzoic acid moiety provides a site for further functionalization, while the pyrrolidine ring enhances the compound’s binding affinity and selectivity in biological systems.

Properties

IUPAC Name

3-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVWGEKZONYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349531
Record name 3-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72548-79-9
Record name 3-pyrrolidin-1-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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